molecular formula C21H11Cl2FN2O3S B14922283 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14922283
M. Wt: 461.3 g/mol
InChI Key: MSOQUYKKFYACCN-GDNBJRDFSA-N
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Description

5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including dichlorophenyl, furyl, fluorophenyl, and thioxodihydropyrimidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Furyl Moiety: Starting with a suitable furan derivative, the dichlorophenyl group can be introduced through electrophilic aromatic substitution.

    Synthesis of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized via a condensation reaction between a urea derivative and a β-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the furyl and pyrimidinedione intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-CHLOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE
  • **5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE

Uniqueness

The uniqueness of 5-{(Z)-1-[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H11Cl2FN2O3S

Molecular Weight

461.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H11Cl2FN2O3S/c22-16-3-1-2-14(18(16)23)17-9-8-13(29-17)10-15-19(27)25-21(30)26(20(15)28)12-6-4-11(24)5-7-12/h1-10H,(H,25,27,30)/b15-10-

InChI Key

MSOQUYKKFYACCN-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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